molecular formula C6H13NO2 B3044230 L-Leucine-D7 CAS No. 92751-17-2

L-Leucine-D7

Cat. No.: B3044230
CAS No.: 92751-17-2
M. Wt: 138.22 g/mol
InChI Key: ROHFNLRQFUQHCH-RHMGQHGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucine-D7, also known as L-Leucine-(isopropyl-D7), is a deuterated form of the essential amino acid L-Leucine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is (CD3)2CDCH2CH(NH2)CO2H, and it is commonly used in scientific research due to its unique properties .

Mechanism of Action

Target of Action

L-Leucine-D7, a deuterium-labeled form of L-Leucine , primarily targets the mTOR signaling pathway . This pathway plays a crucial role in cellular processes such as protein synthesis and cell growth .

Mode of Action

This compound, similar to L-Leucine, activates the mTOR signaling pathway . This activation leads to a series of biochemical reactions that promote protein synthesis and cell growth . The deuterium labeling of this compound may affect its interaction with the mTOR pathway, potentially altering its pharmacokinetic and metabolic profiles .

Biochemical Pathways

The catabolism of this compound is expected to follow the same biochemical pathways as L-Leucine . The initial steps of this catabolic pathway are conserved in most organisms, leading to the production of 3-methylcrotonyl-CoA. This metabolite undergoes further enzymatic steps to produce acetoacetate and acetyl-CoA . These products can then enter other metabolic pathways, contributing to processes such as fatty acid synthesis .

Pharmacokinetics

It’s known that changes to molecules, such as the addition of deuterium, can have profound effects on their pharmacokinetic properties . For instance, acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch enhances the drug’s effectiveness by improving its pharmacokinetic properties .

Result of Action

The activation of the mTOR pathway by this compound can stimulate protein synthesis and cell growth . This can have various effects at the molecular and cellular levels, depending on the specific cell type and physiological context. For instance, in muscle cells, this can lead to increased muscle protein synthesis and growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the availability of other nutrients can affect the uptake and metabolism of this compound . Additionally, the compound’s action can be modified under conditions of insulin resistance, such as in obesity or diabetes .

Biochemical Analysis

Biochemical Properties

L-Leucine-D7 plays a pivotal role in biochemical reactions, particularly in the modulation of skeletal muscle metabolism and the regulation of energy balance . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the branched-chain amino acids catabolic pathway, where it undergoes several enzymatic reactions to produce acetoacetate and acetyl-CoA .

Cellular Effects

This compound influences cell function in various ways. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the transport and metabolism of amino acids, thus influencing bacterial growth in aquatic ecosystems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the Leucine-responsive regulatory protein (Lrp), leading to modulation of transport and metabolism of amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the ratio of D-Leucine to total leucine in rodents was much higher than that in humans . This suggests that the stability, degradation, and long-term effects of this compound on cellular function may vary between species .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, in a study where common carp were fed with a diet in which 50% of the L-leucine was replaced with this compound, it was used to monitor protein turnover .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is a key player in the branched-chain amino acids catabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-D7 typically involves the incorporation of deuterium into the isopropyl group of L-Leucine. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Properties

IUPAC Name

(2S)-2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-RHMGQHGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine-D7
Reactant of Route 2
L-Leucine-D7
Reactant of Route 3
L-Leucine-D7
Reactant of Route 4
L-Leucine-D7
Reactant of Route 5
L-Leucine-D7
Reactant of Route 6
L-Leucine-D7

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